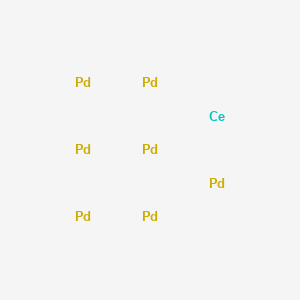
Pentane-1,5-diamine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentane-1,5-diamine;2,4,6-trinitrophenol is a compound that combines the properties of two distinct chemical entities: pentane-1,5-diamine and 2,4,6-trinitrophenolIt is a diamine with a straight-chain pentane core and amino substituents at positions 1 and 5 It is known for its explosive properties and is used in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Pentane-1,5-diamine: This compound can be synthesized from 1,5-dichloropentane, glutarodinitrile, or glutaraldehyde.
2,4,6-Trinitrophenol: This compound can be prepared by sulfonating phenol with concentrated sulfuric acid, followed by nitration with nitric acid or a nitrate salt.
Industrial Production Methods
Industrial production of pentane-1,5-diamine involves the catalytic hydrogenation of glutarodinitrile. For 2,4,6-trinitrophenol, the industrial process involves the nitration of phenol using a mixture of sulfuric and nitric acids under controlled conditions to ensure safety and maximize yield .
化学反応の分析
Types of Reactions
Oxidation: Pentane-1,5-diamine can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenols under specific conditions.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation of Pentane-1,5-diamine: Forms aldehydes and carboxylic acids.
Reduction of 2,4,6-Trinitrophenol: Forms aminophenols.
Substitution of 2,4,6-Trinitrophenol: Forms various substituted nitrophenols.
科学的研究の応用
Pentane-1,5-diamine and 2,4,6-trinitrophenol have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Pentane-1,5-diamine is studied for its role in biological systems, particularly in the metabolism of amino acids.
Medicine: 2,4,6-Trinitrophenol has been explored for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and other industrial chemicals
作用機序
The mechanism of action for these compounds varies based on their chemical structure:
Pentane-1,5-diamine: Acts as a nucleophile in various chemical reactions, targeting electrophilic centers.
2,4,6-Trinitrophenol: Undergoes electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic ring.
類似化合物との比較
Similar Compounds
Pentane-1,5-diamine: Similar compounds include 1,4-diaminobutane and 1,6-diaminohexane, which have different chain lengths but similar functional groups.
2,4,6-Trinitrophenol: Similar compounds include 2,4-dinitrophenol and 2,6-dinitrophenol, which have fewer nitro groups but similar aromatic structures.
Uniqueness
Pentane-1,5-diamine: Its unique chain length and functional groups make it distinct in its reactivity and applications.
2,4,6-Trinitrophenol: The presence of three nitro groups makes it highly reactive and suitable for use in explosives and other industrial applications.
特性
CAS番号 |
80056-66-2 |
|---|---|
分子式 |
C17H20N8O14 |
分子量 |
560.4 g/mol |
IUPAC名 |
pentane-1,5-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C5H14N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-4-2-1-3-5-7/h2*1-2,10H;1-7H2 |
InChIキー |
XUNOLAKMOUZWBS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


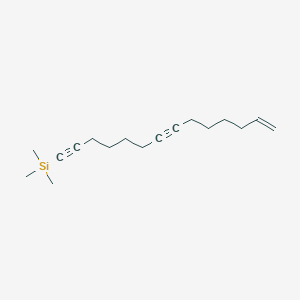

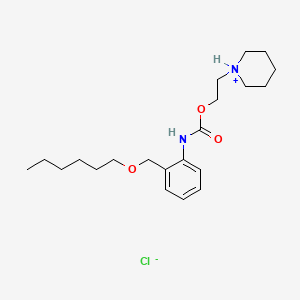
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
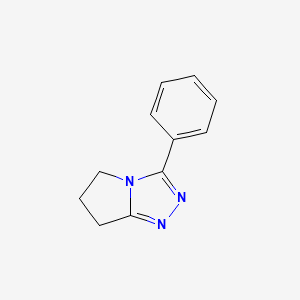
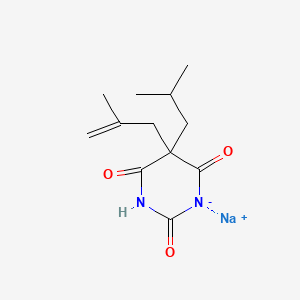
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
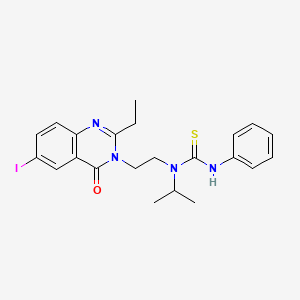
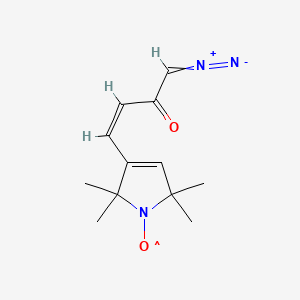
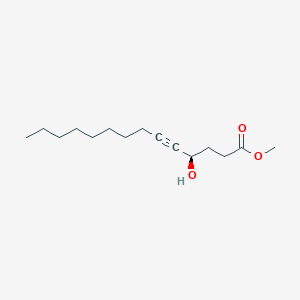
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
